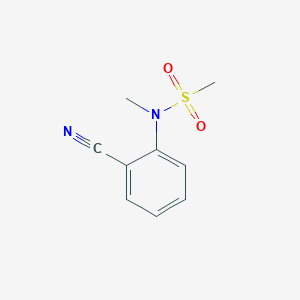

N-(2-cyanophenyl)-N-methylmethanesulfonamide

Description

N-(2-Cyanophenyl)-N-methylmethanesulfonamide (CAS: 1073159-70-2) is a sulfonamide derivative with the molecular formula C₉H₁₀N₂O₂S (MW: 210.26 g/mol). It features a methanesulfonamide group attached to a 2-cyanophenyl ring via a methyl-substituted nitrogen atom. This compound is synthesized through a nucleophilic substitution reaction between potassium carbonate, 2-fluorobenzonitrile, and methanesulfonamide precursors in dimethylformamide (DMF), yielding a white solid with a 51% isolated yield after purification by flash chromatography . Its structural uniqueness lies in the electron-withdrawing cyano group at the ortho position, which influences reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-(2-cyanophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11(14(2,12)13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLLSQHKTQOHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670231 | |

| Record name | N-(2-Cyanophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073159-70-2 | |

| Record name | N-(2-Cyanophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route

- Starting Materials:

- 2-cyanophenylamine (2-aminobenzonitrile)

- Methanesulfonyl chloride or its N-methyl derivative (e.g., methylmethanesulfonyl chloride)

- Reaction Type: Nucleophilic substitution (sulfonylation)

- Typical Reaction Conditions:

- Solvent: Dichloromethane (DCM) or other aprotic organic solvents

- Base: Triethylamine or another organic base to neutralize HCl generated

- Temperature: Controlled low temperature (0 to 5 °C) to moderate reaction rate and improve yield

- Procedure:

The 2-cyanophenylamine is dissolved in the solvent, and triethylamine is added to the mixture. The methanesulfonyl chloride derivative is then added dropwise under stirring at low temperature. The reaction mixture is maintained at this temperature until completion, monitored by thin-layer chromatography (TLC). After completion, the mixture is washed, and the product is isolated by extraction and purified by recrystallization or chromatography.

Industrial Scale Preparation

- Industrial synthesis adapts the above laboratory-scale method with optimizations such as:

- Use of continuous flow reactors for better control over reaction parameters and scalability

- Automated reagent addition and temperature control systems to enhance safety and reproducibility

- Solvent recovery and recycling to minimize environmental impact and reduce costs

- The industrial process aims for high purity and yield, often employing in-line monitoring techniques to ensure consistent quality.

Data Table: Typical Laboratory Preparation Conditions

| Parameter | Description | Notes |

|---|---|---|

| Starting amine | 2-cyanophenylamine | Purity > 98% |

| Sulfonyl chloride | Methylmethanesulfonyl chloride | Commercially available |

| Solvent | Dichloromethane (DCM) | Anhydrous, dry |

| Base | Triethylamine | Stoichiometric amount to neutralize HCl |

| Temperature | 0–5 °C | Controlled to reduce side reactions |

| Reaction time | 2–4 hours | Monitored by TLC |

| Work-up | Aqueous wash, extraction | Removal of salts and impurities |

| Purification | Recrystallization or chromatography | Yields typically 70–85% |

Research Findings on Preparation

- The low-temperature condition is critical to avoid side reactions such as over-sulfonylation or decomposition of the cyanophenyl moiety.

- Triethylamine effectively scavenges HCl, preventing acid-catalyzed side reactions and improving yield.

- Dichloromethane is preferred for its inertness and ability to dissolve both reactants and products efficiently.

- Continuous flow methods reported in recent literature enhance reaction control, reduce reaction times, and improve product consistency, which is valuable for scaling up production.

Comparative Analysis with Similar Compounds

| Compound Name | Preparation Method Similarities | Key Differences |

|---|---|---|

| 1-(2-cyanophenyl)-N,N-dimethylmethanesulfonamide | Similar sulfonylation of 2-cyanophenylamine with dimethylsulfamoyl chloride | Two methyl groups on nitrogen instead of one |

| 1-(4-cyanophenyl)-N-methylmethanesulfonamide | Sulfonylation of 4-cyanophenylamine derivatives | Positional isomer with cyanogroup at para position |

| N-(2-cyanophenyl)-N-methylbenzenesulfonamide | Sulfonylation with benzenesulfonyl chloride | Different sulfonyl group (benzenesulfonyl vs. methanesulfonyl) |

Notes on Reaction Mechanism

- The nucleophilic nitrogen of 2-cyanophenylamine attacks the sulfonyl chloride electrophile, displacing chloride ion.

- The base (triethylamine) neutralizes the released HCl, driving the reaction forward.

- The presence of the electron-withdrawing cyano group on the phenyl ring can influence the nucleophilicity of the amine and the overall reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-cyanophenyl)-N-methylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitrile group may also participate in interactions with proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-Butyl-N-(2-cyanophenyl)methanesulfonamide (CAS: 1820686-52-9)

- Molecular Formula : C₁₂H₁₆N₂O₂S (MW: 252.33 g/mol).

- Key Differences : Replacement of the methyl group with a butyl chain increases hydrophobicity and steric bulk. This compound is discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

- Applications : Likely explored for medicinal chemistry due to its extended alkyl chain, which may enhance membrane permeability.

N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide (CAS: 1182254-29-0)

- Molecular Formula: C₉H₁₁Cl₂NO₄S₂ (MW: 332.22 g/mol).

- The dual sulfonamide groups enhance acidity compared to the target compound .

N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide (CAS: 1135282-97-1)

- Molecular Formula : C₈H₈FN₃O₆S₂ (MW: 317.29 g/mol).

Variations in the Sulfonamide Side Chain

N-(2-(Aminomethyl)phenyl)-N-methylmethanesulfonamide

- Molecular Formula : C₉H₁₄N₂O₂S (MW: 226.28 g/mol).

- Key Differences: Substitution of the cyano group with an aminomethyl moiety (-CH₂NH₂) introduces basicity and hydrogen-bonding capability. This compound is reported as a colorless oil, indicating lower melting points compared to the crystalline target compound .

N-(Butan-2-yl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide

- Molecular Formula : C₁₃H₁₇N₃O₂S (MW: 279.36 g/mol).

- Key Differences : A branched butan-2-yl group replaces the methyl on the sulfonamide nitrogen, altering steric and electronic properties. Priced at €701/50mg, it is a high-value building block for asymmetric synthesis .

N-(3-(((2-((4-(((2-((2-Aminoethyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)methyl)phenyl)amino)-5-chloropyrimidin-4-yl)amino)methyl)pyridin-2-yl)-N-methylmethanesulfonamide

Comparative Analysis Table

Biological Activity

N-(2-cyanophenyl)-N-methylmethanesulfonamide, a compound belonging to the sulfonamide class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features both a cyanophenyl group and a methanesulfonamide moiety. These functional groups contribute to its diverse chemical properties and biological activities. The sulfonamide structure is particularly significant for its antimicrobial properties, as it can inhibit bacterial growth through specific enzymatic interactions.

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By blocking this enzyme, the compound disrupts the production of essential nucleotides, leading to bacterial cell death.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential as an antimicrobial agent due to sulfonamide structure. |

| Enzyme Inhibition | Interacts with various enzymes, potentially affecting metabolic pathways. |

| Anticancer Potential | Similar compounds have shown promise in inhibiting cancer cell proliferation. |

Antimicrobial Studies

Research has indicated that sulfonamide derivatives, including this compound, possess significant antibacterial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, suggesting a broader application in treating infections.

Enzyme Interaction Studies

Preliminary studies have focused on the binding affinity of this compound to specific biological targets. For instance, interaction studies have shown that the sulfonamide group facilitates binding to active sites on certain enzymes, leading to inhibition or modulation of their activity.

Anticancer Activity

Compounds with structural similarities to this compound have been investigated for anticancer properties. Research indicates that these compounds may interfere with cancer cell signaling pathways, promoting apoptosis in malignant cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-(2-cyanophenyl)-N-phenylacetamide | Contains an acetamide group instead of methanesulfonamide | Varies; less potent antimicrobial activity |

| N-(2-cyanophenyl)-N-methylacetamide | Acetamide moiety instead of methanesulfonamide | Reduced enzyme inhibition |

| N-(2-cyanophenyl)-N-methylbenzenesulfonamide | Features a benzenesulfonamide moiety | Similar but altered solubility |

This table highlights how structural variations influence the biological activities of these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-cyanophenyl)-N-methylmethanesulfonamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves sulfonylation of N-methyl-2-cyanoaniline using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and maintaining temperatures between 0–5°C to minimize side reactions. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) . Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows distinct signals for the methyl sulfonamide group (δ ~3.0 ppm, singlet) and aromatic protons (δ 7.4–8.1 ppm). ¹³C NMR confirms the nitrile (C≡N) carbon at ~115 ppm .

- IR : Strong absorption bands at ~1330 cm⁻¹ (S=O asymmetric stretch) and ~1160 cm⁻¹ (S=O symmetric stretch) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 239.1 .

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

- Methodology : Purity is assessed via HPLC (C18 column, acetonitrile/water 60:40, retention time ~6.2 min). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies are effective for studying the biological target interactions of this compound?

- Methodology :

- In Vitro Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for proteins (e.g., carbonic anhydrase isoforms).

- Cellular Uptake Studies : Radiolabel the compound (³H/¹⁴C) and quantify intracellular accumulation in target cell lines via scintillation counting .

- Computational Docking : Employ AutoDock Vina to model interactions with binding pockets, prioritizing hydrogen bonds between the sulfonamide group and conserved residues (e.g., Zn²⁺ in carbonic anhydrase) .

Q. How can contradictions in reported pharmacological data for sulfonamide derivatives be resolved?

- Methodology :

- Replicate Studies : Verify experimental conditions (e.g., pH, solvent, cell line) to ensure consistency.

- Orthogonal Assays : Cross-validate results using multiple techniques (e.g., SPR vs. ITC for binding affinity).

- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and EPA DSSTox to identify trends or outliers .

Q. What advanced crystallographic methods are suitable for resolving the 3D structure of this compound?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with SHELX-90 for phase determination. Key parameters include:

- Unit Cell Dimensions : Monoclinic system (e.g., a = 14.023 Å, β = 102.79°) .

- Data Collection : ω/2θ scans with absorption correction (ψ-scan). Refinement to R-factor <0.05 using Olex2 .

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 to calculate Fukui indices, identifying the nitrile group as an electrophilic hotspot.

- Reaction Pathway Modeling : Simulate intermediates and transition states (e.g., SNAr at the 2-cyanophenyl ring) with ORCA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.